WDR5 Binding Affinity: MM-589 vs. OICR-9429 and WDR5-0103
MM-589 exhibits substantially higher binding affinity for the WDR5 protein compared to other well-characterized WDR5 antagonists. In a fluorescence polarization competitive binding assay, MM-589 binds WDR5 with an IC50 of 0.90 nM (Ki < 1 nM) [1]. By contrast, the structurally distinct antagonist OICR-9429 displays a Kd of 93 nM and an IC50 of 64 nM for disrupting the WDR5-MLL interaction , while WDR5-0103 binds with a Kd of 450 nM [2]. This represents a 70- to 500-fold improvement in binding affinity for MM-589 over these comparators.
| Evidence Dimension | WDR5 binding affinity (IC50 or Kd) |
|---|---|
| Target Compound Data | IC50 = 0.90 nM, Ki < 1 nM |
| Comparator Or Baseline | OICR-9429: Kd = 93 nM, IC50 = 64 nM; WDR5-0103: Kd = 450 nM |
| Quantified Difference | MM-589 is ~70-500 times more potent in binding assays |
| Conditions | Fluorescence polarization competitive binding (MM-589); surface plasmon resonance (OICR-9429); isothermal titration calorimetry (WDR5-0103) |
Why This Matters
Superior binding affinity enables more complete target engagement at lower compound concentrations, reducing off-target liabilities and improving signal-to-noise in cellular assays.
- [1] Karatas H, et al. J Med Chem. 2017;60(12):4818-4839. View Source
- [2] InvivoChem. WDR5-0103 product datasheet. CAS 890190-22-4. View Source
